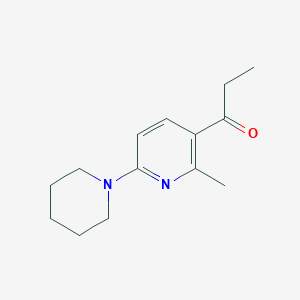
1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Metil-6-(piperidin-1-il)piridin-3-il)propan-1-ona es un compuesto que pertenece a la clase de derivados de piperidina. La piperidina es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono en el estado sp3-hibridizado. Los compuestos que contienen piperidina son importantes en la industria farmacéutica debido a su presencia en diversas clases de fármacos y alcaloides .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método para sintetizar 1-(2-Metil-6-(piperidin-1-il)piridin-3-il)propan-1-ona implica la reacción de 3-piridinocarboxamida con acetato de etilo en condiciones básicas. La mezcla de reacción se agrega a una solución amortiguadora de acetato de sulfato de sodio y se deja reaccionar a temperatura ambiente. Una vez completada la reacción, el producto se purifica mediante destilación y cristalización .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto típicamente involucran síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Metil-6-(piperidin-1-il)piridin-3-il)propan-1-ona sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de un catalizador adecuado.
Productos principales formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
1-(2-Metil-6-(piperidin-1-il)piridin-3-il)propan-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Metil-6-(piperidin-1-il)piridin-3-il)propan-1-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir la polimerización de tubulina, que es crucial para la división y proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 6-(Piperidin-1-il)piridin-3-ilborónico: Otro derivado de piperidina con características estructurales similares.
2,6-Bis(1-butil-1H-1,2,3-triazol-1-il)piridina: Un compuesto con un núcleo de piridina y grupos funcionales similares.
Singularidad
1-(2-Metil-6-(piperidin-1-il)piridin-3-il)propan-1-ona es única debido a su patrón de sustitución específico y la presencia de ambos grupos piperidina y piridina. Esta estructura única contribuye a sus distintas propiedades químicas y biológicas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-3-13(17)12-7-8-14(15-11(12)2)16-9-5-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3 |
Clave InChI |
BOLSRKOHBLBXGX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(N=C(C=C1)N2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11797563.png)

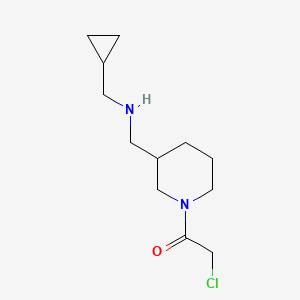

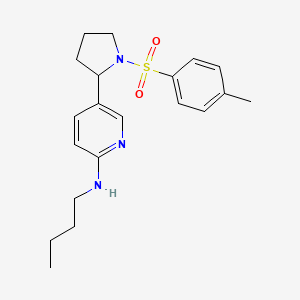

![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)
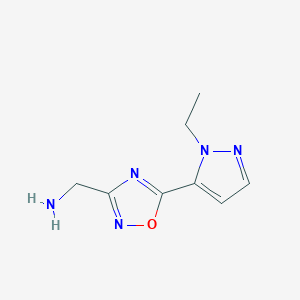
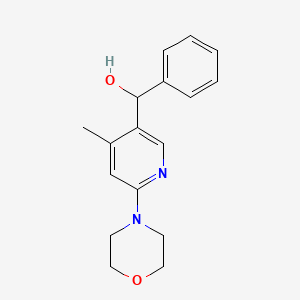
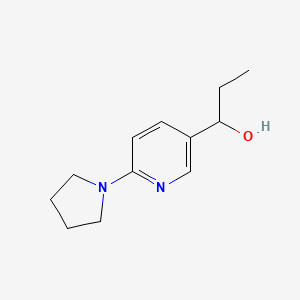
![(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one](/img/structure/B11797621.png)
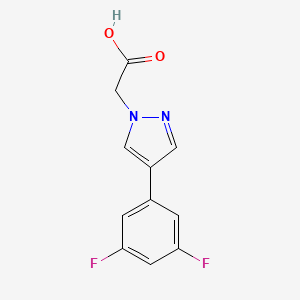
![4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11797643.png)
![4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B11797648.png)
